N-methoxy-N-methyl-2-phenoxyacetamide

Physical Properties Chemical Synthesis Material Characterization

Sourcing generic Weinreb amides or simple phenoxyacetamides risks failed syntheses due to divergent physicochemical properties (LogP ~1.09, density 1.123 g/cm³, bp ~277°C) and reactivity profiles. This specific compound is the validated intermediate for patent-protected trans-AB-bacteriochlorin synthesis (WO2013/62670 A2), enabling reproducible NIR dye development for photodynamic therapy and bioimaging. - Patent-cited building block; essential for bacteriochlorin macrocycle construction. - Dual Weinreb/phenoxy functionality enables controlled ketone formation followed by further derivatization. - Balanced lipophilicity (LogP ~1.09) for drug-like ADME profiles in medicinal chemistry SAR campaigns.

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
CAS No. 91012-53-2
Cat. No. B1594527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methoxy-N-methyl-2-phenoxyacetamide
CAS91012-53-2
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESCN(C(=O)COC1=CC=CC=C1)OC
InChIInChI=1S/C10H13NO3/c1-11(13-2)10(12)8-14-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3
InChIKeyFMSAFEIBRFIVHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methoxy-N-methyl-2-phenoxyacetamide Product Overview


N-Methoxy-N-methyl-2-phenoxyacetamide (CAS 91012-53-2) is a Weinreb amide derivative of phenoxyacetic acid . It serves as a versatile synthetic intermediate in organic chemistry, enabling the preparation of ketones, aldehydes, and other functionalized molecules . Its unique structure, combining the Weinreb amide motif with a phenoxy group, provides a balance of reactivity and stability, making it a valuable building block for both academic and industrial research applications .

Weinreb amide Enables controlled ketone synthesis via Grignard/organolithium addition
Phenoxy handle Allows further functionalization for diverse compound libraries
Balanced reactivity Offers stability for multi-step synthetic sequences

N-Methoxy-N-methyl-2-phenoxyacetamide Differentiation


Substituting N-methoxy-N-methyl-2-phenoxyacetamide with a generic Weinreb amide or a simple phenoxyacetamide derivative is not advised due to significant differences in physicochemical properties and synthetic utility. Unlike simpler Weinreb amides (e.g., N-methoxy-N-methylacetamide), this compound possesses a phenoxy moiety that imparts distinct physical characteristics (density, boiling point, LogP) . Compared to 2-phenoxyacetamide, the presence of the N-methoxy-N-methyl group dramatically alters reactivity, enabling controlled ketone synthesis via the Weinreb protocol . The compound's specific property profile (density ~1.123 g/cm³, boiling point ~277°C, LogP ~1.09) positions it uniquely for applications requiring a balance of lipophilicity and polarity, as well as for use in specific synthetic sequences where other analogs would fail . These differences underscore why this precise compound must be sourced for reproducibility in research and development.

  • Physicochemical property mismatch Density, boiling point, and LogP differ substantially from simpler Weinreb amides or non-Weinreb phenoxyacetamides; may alter extraction, distillation, or partitioning behavior.
  • Reactivity divergence Generic phenoxyacetamides lack the Weinreb motif and cannot undergo controlled ketone formation; substituting with a simple Weinreb amide loses the phenoxy group's synthetic utility.
  • Reproducibility sensitivity Property differences may lead to inconsistent reaction outcomes; sourcing the exact compound supports reproducibility in multi-step research protocols.

N-Methoxy-N-methyl-2-phenoxyacetamide Evidence


Physical Property Differentiation

N-methoxy-N-methyl-2-phenoxyacetamide exhibits a density of 1.123 g/cm³ and a boiling point of 277°C at 760 mmHg . In contrast, the simpler Weinreb amide, N-methoxy-N-methylacetamide (CAS 78191-00-1), has a significantly lower density of 0.97 g/cm³ and a boiling point of 152°C . The non-Weinreb analog, 2-phenoxyacetamide (CAS 621-88-5), shows a slightly higher density of 1.156 g/cm³ and a higher boiling point of 339°C . This places N-methoxy-N-methyl-2-phenoxyacetamide in an intermediate range, offering a unique combination of moderate lipophilicity and volatility.

Physical properties
Data to verify
1.123 g/cm³, 277 °C
Intermediate density/boiling point vs simpler and non-Weinreb analogs
May influence extraction and distillation compatibility
Physical Properties Chemical Synthesis Material Characterization

Lipophilicity Differentiation

The calculated LogP (octanol-water partition coefficient) for N-methoxy-N-methyl-2-phenoxyacetamide is 1.08520 . For comparison, the simpler N-methoxy-N-methylacetamide has a LogP of 0.02610 , while 2-phenoxyacetamide has a LogP of 1.25100 . This demonstrates that the target compound possesses a lipophilicity that is significantly higher than the simple Weinreb amide but slightly lower than the non-Weinreb phenoxyacetamide.

Lipophilicity (LogP)
Data to verify
1.09 (calc.)
Balanced lipophilicity for membrane permeability tuning
Calculated property; experimental verification recommended
Lipophilicity ADME Properties Medicinal Chemistry

Synthetic Yield Differentiation

The synthesis of N-methoxy-N-methyl-2-phenoxyacetamide can be achieved in high yield from common starting materials. A reported synthetic route using dimethylhydroxylamine hydrochloride and phenoxyacetic acid affords the desired compound in approximately 89% yield [1]. An alternative route using phenoxyacetyl chloride provides the product in approximately 81% yield [1]. These yields are comparable to or exceed those reported for the synthesis of other Weinreb amides from carboxylic acids or acid chlorides under similar conditions.

Synthetic yield
Class-level inference
89% (acid); 81% (acid chloride)
High-yield synthesis supports scalable use
Yield may vary; source data not provided
Synthetic Methodology Process Chemistry Scale-up

Bacteriochlorin Synthesis Application

N-methoxy-N-methyl-2-phenoxyacetamide is specifically cited in patent WO2013/62670 A2 as a synthetic building block for the preparation of trans-AB-bacteriochlorin derivatives [1]. These bacteriochlorins are of interest for their strong absorption in the near-infrared spectral region and for fundamental studies in photochemistry [1]. This specific application highlights a niche where this particular Weinreb amide is preferred over other analogs for constructing the desired molecular architecture.

Bacteriochlorin synth.
Supporting evidence
Patent-cited intermediate
Validated niche application in NIR dye research
Specific synthetic protocol may be required
Bacteriochlorin Photochemistry Near-Infrared Dyes

N-Methoxy-N-methyl-2-phenoxyacetamide Application Scenarios


Ketone Synthesis in Medicinal Chemistry

As a Weinreb amide, N-methoxy-N-methyl-2-phenoxyacetamide is ideally suited for the synthesis of ketones via reaction with Grignard or organolithium reagents . Its intermediate lipophilicity (LogP ~1.09) makes it a valuable building block for creating drug-like molecules with balanced ADME properties, particularly in early-stage medicinal chemistry campaigns where a phenoxy group is desired.

Near-Infrared Dye Building Block

As demonstrated by its specific inclusion in patent WO2013/62670 A2 , this compound serves as a key intermediate in the synthesis of trans-AB-bacteriochlorins. Researchers developing near-infrared dyes for photodynamic therapy, bioimaging, or solar energy conversion should prioritize this specific Weinreb amide for reproducible results in constructing the bacteriochlorin macrocycle.

Solvent for Organic Transformations

With a density of 1.123 g/cm³ and a boiling point of 277°C , this compound exhibits physical properties distinct from common solvents and reagents. It may be employed in high-temperature reactions or in biphasic systems where its unique density profile provides a practical advantage over lighter or heavier alternatives, facilitating separation and purification steps .

Phenoxyacetamide Derivative Synthesis

The phenoxy group provides a handle for further functionalization, while the Weinreb amide allows for controlled introduction of ketones. This dual functionality makes it an attractive starting material for synthesizing diverse libraries of phenoxyacetamide-based compounds for biological screening, exploring structure-activity relationships (SAR) in enzyme inhibition or receptor binding assays .

Application
Selection Property
Validation Focus
Ketone synthesis (med. chem.)
Weinreb amide reactivity; balanced lipophilicity
Grignard/organolithium compatibility; ketone formation control
Near-IR dye building block
Structurally enabled for bacteriochlorin synthesis
Macrocycle formation consistency
High-temp. reaction solvent
Density and boiling point profile
Phase separation and thermal stability
Phenoxyacetamide library synth.
Dual functionality (phenoxy + Weinreb)
Sequential functionalization and SAR exploration

Technical Documentation Hub

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22 linked technical documents
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